Cucurbitacin K

Description

Properties

IUPAC Name |

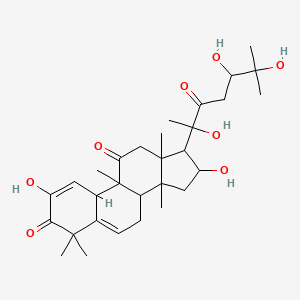

2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-(2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl)-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGLZDYMEULGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987026 | |

| Record name | 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6766-43-4 | |

| Record name | Cucurbitacin K | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Natural Extraction Methods from Plant Sources

Solvent-Based Isolation

The isolation of cucurbitacins from plant material follows a multi-step solvent extraction process optimized for polarity gradients. As demonstrated in the patent by, Cucurbitacin K can theoretically be purified using the following protocol:

- Plant Material Processing : Fresh or dried roots/fruits of Bryonia dioica (a documented source of this compound) are mechanically compressed to release a crude liquid extract.

- Defatting with Non-Polar Solvents : The liquid is treated with hexane or petroleum ether (polarity index < 2.0) to remove lipids, waxes, and pigments, yielding an aqueous phase enriched with cucurbitacins.

- Moderately Polar Solvent Extraction : Chloroform (polarity index 4.1) or ethyl acetate (polarity index 4.4) is used to partition cucurbitacins into the organic phase. Repeating this step enhances purity.

- Chromatographic Purification : Flash column chromatography on silica gel with chloroform:acetone:methanol (90:5:5 v/v) resolves this compound from co-extracted triterpenoids.

Table 1: Yield and Purity Metrics for Cucurbitacin Isolation

| Parameter | Value | Source |

|---|---|---|

| Yield from Plant Material | 0.5–1.0 g/kg | |

| Purity Post-Chromatography | ≥80% | |

| Optimal Solvent System | Chloroform:Acetone:Methanol (90:5:5) |

Semi-Synthetic Derivatization Strategies

Biosynthetic Pathways in Cucurbitaceae Plants

Enzymatic Cyclization of Squalene

This compound originates from the cyclization of squalene-2,3-epoxide, mediated by oxidosqualene cyclases (OSCs). Route a in Figure 4 of proposes:

- Cation Formation : Squalene-2,3-epoxide cyclizes to a lanostane-type cation.

- Rearrangement : Loss of the C-11 proton generates parkeol, a precursor to cucurbitacins.

- Oxidation and Glycosylation : Cytochrome P450 enzymes introduce hydroxyl groups at C2, C16, and C20, followed by glycosylation for storage in vacuoles.

Challenges and Optimization Strategies

Solubility and Stability Issues

This compound’s hydrophobicity (logP ≈ 3.8) necessitates formulation with micellar carriers like poloxamer 407 to enhance aqueous solubility. Accelerated stability studies show degradation <5% at 4°C over 6 months when shielded from light.

Analytical Validation

Quantification via molecularly imprinted polymers (MIPs) paired with TLC achieves a detection limit of 0.1 μg/mL, with 92–97% recovery in spiked Lagenaria siceraria juice.

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin K undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to secondary alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Anticancer Properties

Cucurbitacin K has garnered attention for its potential as an anticancer agent. It functions by inhibiting key signaling pathways involved in tumor growth and proliferation.

Case Studies

- Pancreatic Cancer : In a murine xenograft model, cucurbitacin B (a related compound) demonstrated significant tumor growth inhibition when combined with gemcitabine, suggesting similar potential for this compound . The combination therapy showed up to 79% tumor inhibition without significant toxicity.

- Breast Cancer : Research on human breast cancer cell lines showed that cucurbitacins can induce apoptosis and inhibit cell viability through modulation of the JAK/STAT pathway .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of cucurbitacins.

Other Biological Activities

This compound also exhibits various other pharmacological activities:

- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains and fungi .

- Hepatoprotective Effects : Studies indicate that cucurbitacins can protect liver cells from toxic insults, potentially aiding in liver disease management .

Data Table: Summary of Applications

Mechanism of Action

Cucurbitacin K exerts its effects through multiple molecular targets and pathways:

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): This leads to the suppression of cancer cell proliferation and induction of apoptosis.

Modulation of Reactive Oxygen Species (ROS) Levels: Enhances oxidative stress in cancer cells, leading to cell death.

Inhibition of Nuclear Factor-kappa B (NF-κB): Reduces inflammation by suppressing the expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Research Implications

This compound’s structural simplicity and low potency make it a less promising candidate for direct therapeutic use compared to its analogs. However, its presence in plant extracts may synergize with other cucurbitacins or bioactive compounds . Future studies should explore:

Structure-Activity Relationship (SAR) : Engineering C23–C24 double bonds or C25 acetylation in this compound derivatives to enhance potency .

Combination Therapies : Leveraging this compound’s mild activity with potent analogs (e.g., B or D) to reduce toxicity .

Biosynthetic Pathways : Elucidating glycosylation mechanisms in Citrullus species to optimize natural yields .

Q & A

Q. What documentation is critical for ethical compliance in this compound animal studies?

- Methodological Answer : Adhere to ARRIVE guidelines: detail anesthesia protocols, euthanasia methods, and tumor volume limits (e.g., ≤1.5 cm³). Submit IACUC-approved protocols, including randomization methods and blinding procedures. Disclose conflicts of interest related to compound sourcing .

Q. How should researchers address discrepancies between preclinical and clinical data for this compound?

- Methodological Answer : Perform PK/PD modeling to bridge in vitro and in vivo results. Use patient-derived xenografts (PDX) or organoids to improve clinical relevance. Transparently report negative data in repositories like ClinicalTrials.gov to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.